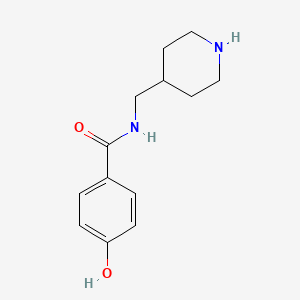
4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzamide, featuring a piperidine ring substituted with a hydroxyl group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidine and benzamide derivatives.
Formation of Intermediate: The piperidine derivative is reacted with a suitable reagent to introduce the hydroxyl group at the 4-position.
Coupling Reaction: The hydroxylated piperidine is then coupled with a benzamide derivative under appropriate conditions to form the final product.
Common reagents used in these reactions include reducing agents, oxidizing agents, and coupling reagents such as carbodiimides. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzamide moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N-methylpiperidine: Similar structure but lacks the benzamide moiety.
4-Hydroxy-N-phenylbenzamide: Contains a phenyl group instead of the piperidine ring.
N-Methyl-4-piperidinol: Similar piperidine structure but different functional groups.
Uniqueness
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is unique due to the combination of the piperidine ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-hydroxy-N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-1-11(2-4-12)13(17)15-9-10-5-7-14-8-6-10/h1-4,10,14,16H,5-9H2,(H,15,17) |
Clave InChI |
YQXWICWFNONVGX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CNC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















